molecular formula C12H11NO3 B7480325 N-(4-Methoxyphenyl)furan-3-carboxamide

N-(4-Methoxyphenyl)furan-3-carboxamide

Cat. No.: B7480325
M. Wt: 217.22 g/mol
InChI Key: DGBIMBUGJWXBPV-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)furan-3-carboxamide: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, with a methoxyphenyl substituent at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)furan-3-carboxamide typically involves the reaction of 4-methoxyaniline with furan-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the furan ring or the methoxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) or bases (e.g., sodium hydroxide, NaOH).

Major Products:

Scientific Research Applications

Chemistry: N-(4-Methoxyphenyl)furan-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies .

Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory and analgesic effects, are being explored. It may serve as a lead compound for the development of new medications .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional properties .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)furan-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific combination of a furan ring and a methoxyphenyl group, which imparts unique chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

N-(4-methoxyphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-11-4-2-10(3-5-11)13-12(14)9-6-7-16-8-9/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBIMBUGJWXBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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